molecular formula C21H20ClNO4S B5078792 5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B5078792
M. Wt: 417.9 g/mol
InChI Key: XSAZEISTASMFHU-UNOMPAQXSA-N
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Description

The compound “5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidinedione ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular formula of this compound is C23H24ClNO3S2, and its average mass is 462.025 Da . It contains a thiazolidinedione core, with various substituents attached, including a chloro group, a propoxy group, and a dimethylphenoxy group .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Thiazolidinediones, for example, are often used as antidiabetic drugs and work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research into this compound would likely depend on its intended use and observed effects. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

Properties

IUPAC Name

(5Z)-5-[[5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S/c1-13-8-14(2)10-17(9-13)26-6-3-7-27-18-5-4-16(22)11-15(18)12-19-20(24)23-21(25)28-19/h4-5,8-12H,3,6-7H2,1-2H3,(H,23,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAZEISTASMFHU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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